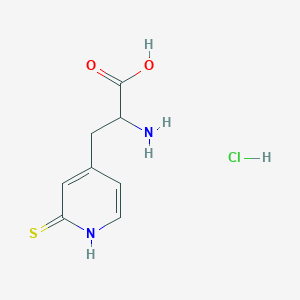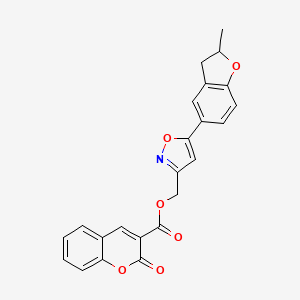![molecular formula C24H18Cl2F3N3S2 B2357505 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole CAS No. 344271-54-1](/img/structure/B2357505.png)
3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H18Cl2F3N3S2 and its molecular weight is 540.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Properties and Tautomeric Behavior
Tautomerism and Structural Preferences : The triazole compound exhibits a preference for specific tautomeric forms based on the substituents present. Particularly, a study on related 1,2,4-triazoles demonstrated that compounds with electron-acceptor and electron-donor substituents preferentially adopt structures where the electron-acceptor substituent occupies the 3 position while the electron-donor resides in the 5 position, forming 3-RA-5-RD-1H-1,2,4-triazoles. This structural preference was confirmed through X-ray diffraction studies, highlighting the significance of substituent interactions in determining the tautomeric stability of these compounds (Buzykin et al., 2006).
Reactivity and Functionalization
Sulfone and Sulfonylamide Formation : Research into the chemical reactivity of triazole derivatives includes the synthesis of sulfones and sulfonylamides. For instance, 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole was synthesized through a reaction involving sodium trifluoromethanesulfinate. Subsequent reductions and treatments led to various derivatives, showcasing the triazole's capacity for functional diversification (Meshcheryakov & Shainyan, 2004).
Alkylation and Amino(hydroxy)methylation Reactions : The triazole ring system can undergo various alkylation and aminomethylation reactions, leading to a range of derivatives. This reactivity was illustrated in a study where 1,2,4-triazole-3-thiols reacted with halides and other reagents to produce an array of 3-sulfanyl-1,2,4-triazoles, showcasing the molecule's versatility for chemical modifications (Kaldrikyan et al., 2016).
Bioactivity and Potential Applications
Antimicrobial Properties : Triazole derivatives have shown promising antimicrobial activities. For instance, a series of 1,2,4-triazoles fused with diphenylsulfone moiety exhibited significant antimicrobial properties. These findings not only underscore the biological potential of these compounds but also provide a foundation for further exploration in medicinal chemistry (Almajan et al., 2010).
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2F3N3S2/c25-20-10-5-11-21(26)19(20)14-33-15-22-30-31-23(32(22)18-8-2-1-3-9-18)34-13-16-6-4-7-17(12-16)24(27,28)29/h1-12H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQUISCRHDGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CSCC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2F3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



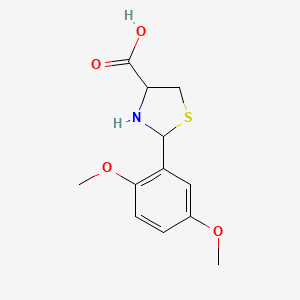
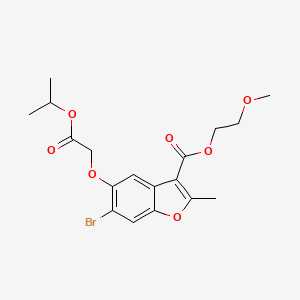

![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2357431.png)
![4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene](/img/structure/B2357433.png)
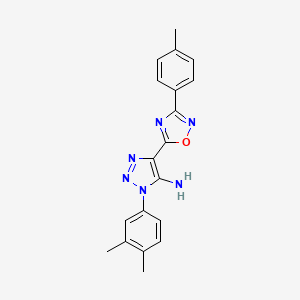
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)


